Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate is an organic compound with the molecular formula C12H17NO5S It is a derivative of propanoic acid and contains an amino group, an ethyl ester, and a methylsulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfonyl)benzaldehyde, ethyl acetoacetate, and ammonium acetate.
Condensation Reaction: The first step involves a condensation reaction between 4-(methylsulfonyl)benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Ammonolysis: The intermediate compound is then subjected to ammonolysis using ammonium acetate to introduce the amino group.
Esterification: Finally, the product is esterified using ethanol and a suitable acid catalyst to form Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(4-methylsulfonylphenyl)indole derivatives and other sulfonyl-substituted amino acids.
Conclusion
Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a variety of chemical reactions, and its potential biological activities make it a valuable compound for further study.
Properties
IUPAC Name |
ethyl 2-amino-2-(4-methylsulfonylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,13)9-5-7-10(8-6-9)18(3,15)16/h5-8H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVAVRDFQLFUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.